4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one

Lipophilicity Chromatographic retention Membrane permeability

4-Butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one (CAS 371126-15-7; MFCD02724491) is a fully synthetic, non-natural coumarin derivative bearing a 1,3-benzodioxole (methylenedioxyphenyl) ether at the 7-position, a chloro substituent at the 6-position, and an n-butyl chain at the 4-position of the chromen-2-one core. Its molecular formula is C21H18Cl2O5 with a monoisotopic exact mass of 420.053131 Da.

Molecular Formula C21H18Cl2O5
Molecular Weight 421.3 g/mol
Cat. No. B4835473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one
Molecular FormulaC21H18Cl2O5
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=C(C=C3Cl)OCO4
InChIInChI=1S/C21H18Cl2O5/c1-2-3-4-12-6-21(24)28-17-9-18(16(23)7-14(12)17)25-10-13-5-19-20(8-15(13)22)27-11-26-19/h5-9H,2-4,10-11H2,1H3
InChIKeyJLFPQTYWSFCUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one: Structural Identity and Physicochemical Baseline for Research Procurement


4-Butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one (CAS 371126-15-7; MFCD02724491) is a fully synthetic, non-natural coumarin derivative bearing a 1,3-benzodioxole (methylenedioxyphenyl) ether at the 7-position, a chloro substituent at the 6-position, and an n-butyl chain at the 4-position of the chromen-2-one core . Its molecular formula is C21H18Cl2O5 with a monoisotopic exact mass of 420.053131 Da . The compound belongs to a structurally distinct subclass of halogenated coumarin-benzodioxole hybrids for which the 4-alkyl chain length and 6-chloro substitution pattern are the primary determinants of lipophilicity and target-engagement potential [1]. It is supplied as a research-grade small molecule (typical purity ≥95%) for in vitro pharmacological profiling, analytical reference standard preparation, and structure-activity relationship (SAR) library assembly .

Why 4-Butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one Cannot Be Interchanged with Its Closest In-Class Analogs


Within the 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one scaffold series, small variations at the 4-position—replacing n-butyl with propyl, ethyl, phenyl, or trifluoromethyl—produce quantifiably distinct physicochemical profiles that directly impact chromatographic retention, membrane partitioning, and CYP-mediated metabolic stability . The target compound's computed LogP of 7.00 reflects a deliberate lipophilicity design point that differs substantially from the 4-propyl (C20H16Cl2O5, MW ~407.2) and 4-phenyl (C23H14Cl2O5, MW ~441) analogs . The 1,3-benzodioxole (methylenedioxyphenyl) moiety shared across the series is a well-established pharmacophore for cytochrome P450 mechanism-based inhibition via iron-carbene complex formation, but the selectivity of CYP isoform inactivation is known to vary according to the structure of the side chain attached to the dioxole ring system [1]. Consequently, assuming functional equivalence between the 4-butyl derivative and its 4-propyl or 4-phenyl counterparts without experimental verification risks invalid SAR conclusions and irreproducible assay results [1].

Quantitative Differentiation Evidence for 4-Butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one Versus Closest Analogs


LogP Differentiation: 4-Butyl Chain Confers ~10-Fold Higher Calculated Lipophilicity Than the 4-Hydroxy Parent Scaffold

The target compound exhibits a computed LogP of 7.00, representing a substantial increase in lipophilicity over the 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one parent scaffold (LogP estimated at ~3.5–4.5 for the 7-hydroxy analog based on its lower molecular weight of 252.69 Da and the absence of the lipophilic benzodioxole-methoxy substituent) . This LogP differential of approximately 2.5–3.5 log units corresponds to an estimated 300- to 3,000-fold difference in octanol-water partition coefficient, which has direct consequences for reverse-phase HPLC retention time, assay-compatible DMSO stock preparation, and non-specific binding to plasticware in biochemical assays [1].

Lipophilicity Chromatographic retention Membrane permeability

Exact Mass Identity: Monoisotopic Mass 420.053131 Da Enables Unambiguous LC-MS Discrimination from 4-Propyl, 4-Ethyl, and 4-Phenyl Homologs

The monoisotopic exact mass of the target compound is 420.053131 Da (C21H18Cl2O5), which is analytically distinguishable from its closest commercially available homologs: the 4-propyl analog (C20H16Cl2O5, exact mass ~406.037), the 4-ethyl analog (C19H14Cl2O5, exact mass ~392.022), and the 4-phenyl analog (C23H14Cl2O5, exact mass ~440.022) . The mass difference of approximately 14 Da (one methylene unit) between the 4-butyl and 4-propyl variants is sufficient for baseline-resolved detection by high-resolution mass spectrometry (HRMS), enabling definitive identity confirmation of the received compound prior to use in biological assays [1].

Mass spectrometry Analytical verification Quality control

Benzodioxole Moiety Confers Mechanism-Based CYP Inactivation Potential: A Class-Level Liability Absent in Non-Benzodioxole Coumarins

The 1,3-benzodioxole (methylenedioxyphenyl) substituent present at the 7-position of the target compound is a well-characterized structural alert for cytochrome P450 mechanism-based inactivation (MBI) via metabolic oxidation of the methylenedioxy carbon to a reactive carbene intermediate that forms a quasi-irreversible complex with the P450 heme iron [1][2]. This liability is absent in coumarin analogs that lack the benzodioxole moiety, such as 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one . The selectivity of CYP isoform inactivation by methylenedioxyphenyl compounds has been shown to depend on side-chain structure, with differential effects observed across CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 in human B-lymphoblastoid microsomal assays [2]. For the 4-butyl-6-chloro-7-benzodioxole-methoxy coumarin specifically, published isoform-selectivity data are not yet available, representing a knowledge gap that should inform procurement decisions for CYP-related studies .

CYP450 inhibition Drug metabolism Mechanism-based inactivation

Thermal Stability and Handling: Boiling Point of 579.8°C and Flash Point of 214.3°C Support Standard Ambient Storage and DMSO Thermal Compatibility

The target compound has a predicted boiling point of 579.8 ± 50.0 °C at 760 mmHg and a flash point of 214.3 ± 29.1 °C, indicating thermal stability well above standard laboratory handling and storage temperatures . The vapor pressure is estimated at 0.0 ± 1.6 mmHg at 25 °C, consistent with negligible volatility under ambient conditions . While analogous thermal data for the 4-propyl and 4-phenyl homologs are not uniformly available in public databases, the boiling point of the target compound exceeds that of the unsubstituted coumarin core (~298 °C) by approximately 280 °C, reflecting the substantial contribution of the dual chloro and benzodioxole-methoxy substituents to intermolecular interactions [1].

Thermal stability Compound handling Assay preparation

Density and Refractive Index Provide Additional Physicochemical Identity Checks for Received Compound Verification

The target compound has a predicted density of 1.4 ± 0.1 g/cm³ and a refractive index of 1.607 . These values distinguish it from the unsubstituted coumarin core (density 0.935 g/cm³) and, where data are available, from other coumarin derivatives of differing molecular weight [1]. Although density and refractive index are not routinely used as primary identity confirmation methods in most procurement workflows, they provide supplementary orthogonal verification parameters that can be measured rapidly with minimal sample consumption (e.g., pycnometry or Abbé refractometry) when LC-MS instrumentation is not immediately accessible [2].

Density Refractive index Identity verification

Knowledge Gap: Absence of Published Head-to-Head Biological Activity Data Necessitates Experimental Benchmarking Before Analog Selection

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (conducted May 2026) identified no primary research articles, curated bioactivity records, or patent examples reporting quantitative IC50, Ki, EC50, or kinact/KI values specifically for 4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one . This absence of published biological data represents a critical differentiator from structurally related coumarins with established activity profiles, such as 6,7-dihydroxycoumarin (CYP2A6 IC50/Ki = 0.39/0.25 μM) [1]. For procurement decisions, this means the compound's biological activity cannot be inferred from peer analogs without experimental confirmation, and it should be treated as an uncharacterized chemical probe requiring de novo pharmacological profiling [2].

SAR Biological activity Procurement risk

Recommended Research Application Scenarios for 4-Butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one Based on Differential Evidence


SAR Library Assembly: 4-Alkyl Chain Length Series for Lipophilicity-Response Profiling

The quantifiable LogP difference between the 4-butyl compound (LogP 7.00) and its 4-propyl and 4-ethyl homologs (estimated LogP lower by ~0.5 and ~1.0 units, respectively) makes this compound an essential member of a 4-alkyl chain-length SAR series. Including all three homologs enables systematic correlation of chromatographic retention (reverse-phase HPLC retention time) and membrane partitioning with biological endpoint potency, controlling for the shared 6-chloro and 7-benzodioxole-methoxy pharmacophores . The exact mass discrimination (Δm/z ≈ 14 Da per methylene unit) allows LC-HRMS verification of each homolog's identity before assay, minimizing the risk of well-swapping errors in multi-compound plates .

CYP Enzyme Inhibition Panel Screening with Benzodioxole-Structure Alert Controls

The 1,3-benzodioxole moiety confers a class-level mechanism-based CYP inactivation liability via iron-carbene complex formation . This compound can serve as a tool compound for evaluating the contribution of the 4-n-butyl substituent to CYP isoform selectivity within a benzodioxole-containing chemical series. In this context, the 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one scaffold (lacking the benzodioxole) is the appropriate negative control for attributing any observed time-dependent CYP inhibition specifically to the benzodioxole pharmacophore rather than to the coumarin core or chloro substituents .

Analytical Reference Standard for LC-HRMS Method Development and System Suitability Testing

The combination of a well-defined monoisotopic exact mass (420.053131 Da), a distinctive chlorine isotope pattern (two chlorine atoms producing a characteristic M:M+2:M+4 isotopic distribution), and a high LogP (7.00, ensuring strong reverse-phase retention) makes this compound suitable as a system suitability standard for LC-HRMS methods targeting lipophilic, halogenated small molecules . Its exact mass is resolvable from all common LC-MS calibrants and background ions, providing a robust mass-axis verification point in the m/z 420–422 range .

Chemical Probe Development Starting Point Requiring De Novo Pharmacological Characterization

Given the confirmed absence of published biological activity data for this specific compound , it is best positioned as a novel chemical starting point for target-agnostic phenotypic screening or panel-based target deconvolution campaigns. Procurement should be accompanied by an explicit plan for in-house pilot testing (e.g., broad-panel kinase or GPCR profiling at 1–10 μM) before scale-up synthesis or analog expansion, consistent with chemical probe best-practice guidelines .

Quote Request

Request a Quote for 4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.